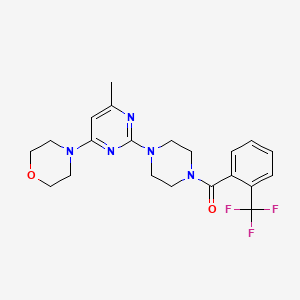
1-(3-ethoxyquinoxalin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-エトキシキノキサリン-2-イル)-N-(1-フェニルエチル)ピペリジン-4-カルボキサミドは、キノキサリン誘導体のクラスに属する合成有機化合物です。
2. 製法
合成経路と反応条件
1-(3-エトキシキノキサリン-2-イル)-N-(1-フェニルエチル)ピペリジン-4-カルボキサミドの合成には、通常、複数段階の有機反応が関与します。出発物質には、キノキサリン誘導体、ピペリジン、フェニルエチルアミンなどが含まれる可能性があります。反応条件は、多くの場合、目的の化合物を形成するために、有機溶媒、触媒、および制御された温度の使用が含まれます。
工業生産方法
この化合物の工業生産は、おそらく、実験室規模の合成方法のスケールアップを伴うでしょう。これには、収率の向上のための反応条件の最適化、連続フローリアクターの使用、再結晶またはクロマトグラフィーなどのさまざまな精製技術による最終生成物の純度の確保などが含まれる可能性があります。
3. 化学反応の分析
反応の種類
1-(3-エトキシキノキサリン-2-イル)-N-(1-フェニルエチル)ピペリジン-4-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
還元: この反応は、水素の付加または酸素の除去を伴い、一般的には水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: この反応は、特定の条件下で求核剤または求電子剤を使用して、ある官能基を別の官能基で置換することを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤、還元剤、さまざまな溶媒などがあります。条件には、目的の反応経路を確保するために、特定の温度、圧力、pHレベルが含まれる場合があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はキノキサリンN-オキシドを生成する可能性があり、一方、還元はアミン誘導体を生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 抗菌性、抗ウイルス性、抗がん性などの生物活性を示す可能性があります。
医学: さまざまな病気の治療における潜在的な治療効果について研究されています。
産業: 新素材の開発または化学反応における触媒として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxyquinoxalin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include quinoxaline derivatives, piperidine, and phenylethylamine. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-ethoxyquinoxalin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions might involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It might exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be studied for its potential therapeutic effects in treating various diseases.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
1-(3-エトキシキノキサリン-2-イル)-N-(1-フェニルエチル)ピペリジン-4-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴うでしょう。関与する経路には、これらの標的の阻害または活性化が含まれ、目的の生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
類似の化合物には、他のキノキサリン誘導体またはピペリジンカルボキサミドが含まれる場合があります。これらの化合物は、多くの場合、類似の構造的特徴と生物活性を共有しています。
独自性
1-(3-エトキシキノキサリン-2-イル)-N-(1-フェニルエチル)ピペリジン-4-カルボキサミドは、官能基の特定の組み合わせにおいて独特であり、他の類似の化合物と比較して、異なる化学反応性と生物活性を生み出す可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds might include other quinoxaline derivatives or piperidine carboxamides. These compounds often share similar structural features and biological activities.
Uniqueness
1-(3-ethoxyquinoxalin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide might be unique in its specific combination of functional groups, which could result in distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C24H28N4O2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
1-(3-ethoxyquinoxalin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H28N4O2/c1-3-30-24-22(26-20-11-7-8-12-21(20)27-24)28-15-13-19(14-16-28)23(29)25-17(2)18-9-5-4-6-10-18/h4-12,17,19H,3,13-16H2,1-2H3,(H,25,29) |
InChIキー |
MSAYXMVKSXHIEE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC(C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


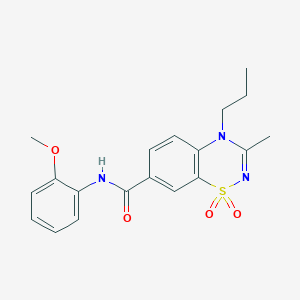
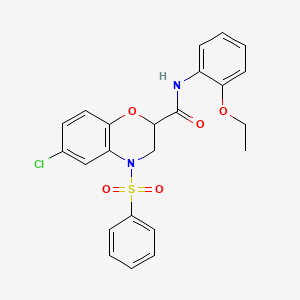
![Methyl 4-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11237606.png)
![methyl 5-(2-methylpropyl)-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11237608.png)
![N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237611.png)
![N-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11237617.png)
![N~6~-(4-methylbenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11237622.png)
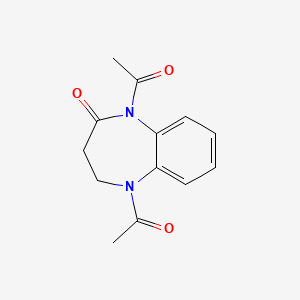
![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11237628.png)
![methyl 3-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B11237630.png)
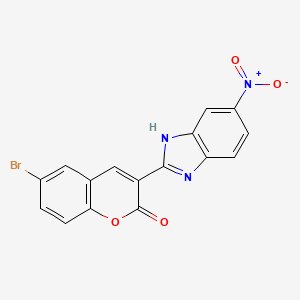
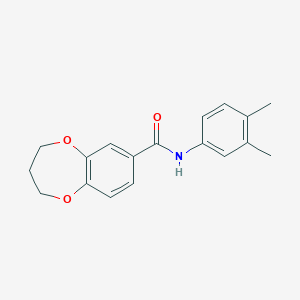
![Ethyl 4-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11237649.png)
